molecular formula C9H15NO B13211247 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one

2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one

Cat. No.: B13211247
M. Wt: 153.22 g/mol
InChI Key: BNUCRUYKAFGTAA-UHFFFAOYSA-N
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Description

2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one is an organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one typically involves the reaction of norbornanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: This compound shares a similar bicyclic structure but differs in its functional groups.

    1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one: Another compound with a bicyclo[2.2.1]heptane ring system, but with different substituents.

Uniqueness: 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-amino-1-(2-bicyclo[2.2.1]heptanyl)ethanone

InChI

InChI=1S/C9H15NO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h6-8H,1-5,10H2

InChI Key

BNUCRUYKAFGTAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)CN

Origin of Product

United States

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